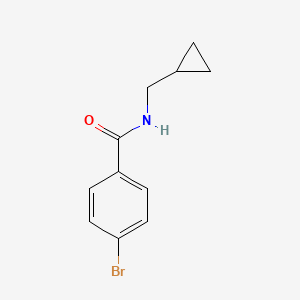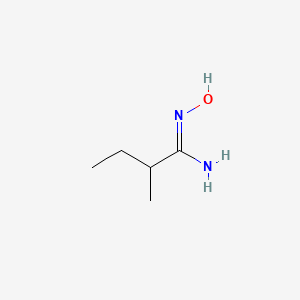
6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (DCBM) is an important organic compound of the benzopyran family. It is used in a variety of applications, from medical research to industrial processes. DCBM has a wide range of properties, including anti-inflammatory, anti-oxidant, and anti-tumor activities. In
Scientific Research Applications
6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has been used in a variety of scientific research applications. One of the most common uses is in the study of biological systems. 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has been used to study the effects of various compounds on cell growth, apoptosis, and gene expression. It has also been used to study the effects of various drugs on the body. In addition, 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has been used to investigate the mechanisms of action of various drugs, as well as to study the effects of various toxins on the body.
Mechanism of Action
The mechanism of action of 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is not completely understood. However, it is believed that 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has multiple mechanisms of action. It is thought to interact with various receptors, enzymes, and other molecules in the body to produce its effects. It is also believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. Additionally, 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor activities. It has also been shown to have anti-microbial and anti-viral activities. Additionally, 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has been shown to have a variety of other effects, including anti-allergic, anti-asthmatic, and anti-diabetic activities.
Advantages and Limitations for Lab Experiments
The use of 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it can be easily synthesized using a variety of methods. Additionally, 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is relatively stable, and it is not toxic or hazardous. However, 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can be difficult to work with, as it is highly reactive and can easily decompose. Additionally, it can be difficult to accurately measure the concentration of 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one in a solution.
Future Directions
The potential future directions of 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one research are numerous. One potential direction is the study of the effects of 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one on various diseases. For example, researchers could investigate the effects of 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one on cancer, diabetes, and other diseases. Additionally, researchers could investigate the mechanisms of action of 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one and its potential for use as a drug. Furthermore, researchers could investigate the potential for 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one to be used in industrial processes, such as in the production of polymers and materials. Finally, researchers could investigate the potential for 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one to be used in the treatment of various conditions, such as inflammation and oxidative stress.
Synthesis Methods
6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can be synthesized in a variety of ways, but the most common method is the Wittig reaction. This reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, such as triphenylphosphine, in the presence of an organic base, such as an amine or a quaternary ammonium salt. The reaction results in the formation of an alkene, which is then oxidized to the desired product. Other methods for synthesizing 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one include the use of a Grignard reagent and the use of a Friedel-Crafts acylation reaction.
properties
IUPAC Name |
6,8-dichloro-2,2-dimethyl-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c1-11(2)5-9(14)7-3-6(12)4-8(13)10(7)15-11/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKBJCINFJOFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C(=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate](/img/structure/B6611462.png)




![4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6611525.png)



